molecular formula C20H19N7O2S B2744920 (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 920413-74-7

(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Katalognummer: B2744920
CAS-Nummer: 920413-74-7
Molekulargewicht: 421.48
InChI-Schlüssel: LDJOCTTWPLULDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone features a triazolo[4,5-d]pyrimidine core, a heterocyclic system known for its pharmacological relevance. Key structural attributes include:

  • Triazolo[4,5-d]pyrimidine scaffold: A fused bicyclic system combining triazole and pyrimidine rings, which enhances binding affinity to biological targets like kinases or receptors due to nitrogen-rich electron density.
  • 4-Methoxyphenyl substituent: Attached at the 3-position of the triazole ring, this group contributes electron-donating effects via the methoxy (-OCH₃) moiety, influencing solubility and intermolecular interactions.
  • Piperazine linker: A flexible spacer connecting the triazolo-pyrimidine core to the thiophene methanone group, improving pharmacokinetic properties such as solubility and metabolic stability.
  • Thiophen-2-yl methanone: A sulfur-containing aromatic group that may enhance lipophilicity and modulate steric or electronic interactions with target proteins.

This compound’s design aligns with strategies in medicinal chemistry to optimize bioactivity through balanced electronic, steric, and solubility profiles.

Eigenschaften

IUPAC Name

[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2S/c1-29-15-6-4-14(5-7-15)27-19-17(23-24-27)18(21-13-22-19)25-8-10-26(11-9-25)20(28)16-3-2-12-30-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJOCTTWPLULDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CS5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features several key structural components:

  • A triazole ring fused with a pyrimidine structure.
  • A methoxyphenyl substituent that enhances lipophilicity and biological interactions.
  • A piperazine moiety , which is often linked to improved pharmacological properties.
  • A thiophene component that may contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes by binding to their active sites, effectively blocking catalytic activity. This is particularly relevant in the context of diseases where enzyme dysregulation plays a role.
  • Signal Transduction Modulation : It may modulate signal transduction pathways by interacting with cellular receptors, thereby influencing cellular functions and responses.

Therapeutic Applications

Research indicates that compounds similar to this one have been explored for various therapeutic applications:

  • Anticancer Activity : The presence of the triazole and pyrimidine rings suggests potential anticancer properties. Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, making them candidates for further exploration as antimicrobial agents.

Case Studies

  • Anti-Tubercular Activity : A study investigated derivatives of triazolo-pyrimidine compounds for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited significant activity with IC50 values in the low micromolar range, suggesting that modifications in the structure can enhance potency against tuberculosis .
  • Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Results indicated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents while showing low toxicity to normal human cells .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins. These studies provide insights into:

  • The interaction dynamics between the compound and its targets.
  • The identification of critical residues involved in binding, which can inform further structural modifications for enhanced activity.

Comparative Analysis

A comparison of structurally similar compounds reveals variations in biological activity based on specific functional groups:

Compound NameStructure FeaturesUnique AspectsBiological Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinesSimilar triazole ringDifferent fused heterocyclic systemAntimicrobial
1,2,4-Triazolo[1,5-a]pyrimidinesTriazole-pyrimidine fusionVariations in substituentsAnticancer
Thieno[2,3-d][1,2,4]triazolo[4,5-a]pyrimidinesContains thieno groupDistinct reactivity profilesAntiviral

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Analogs Identified

The most relevant structural analog is {4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7) . Additional insights are drawn from thiazolo[4,5-d]pyrimidine derivatives .

Table 1: Structural and Physicochemical Comparison
Property Target Compound Analog from Thiazolo Derivative ()
Core Structure Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine
R1 Substituent 4-Methoxyphenyl 4-Methylphenyl Phenyl/Chromenyl
R2 Group Thiophen-2-yl methanone 4-(Trifluoromethyl)phenyl methanone Thieno[3,4-d]pyrimidin-4(3H)-one
Molecular Formula C₂₂H₂₀N₆O₂S C₂₅H₂₂F₃N₆O C₂₅H₁₇N₅O₃S₂ (Example from )
Molecular Weight (g/mol) 432.50 504.49 ~515.56 (estimated)
Key Functional Groups -OCH₃, thiophene, piperazine -CH₃, -CF₃, piperazine -S-, chromenone, thienopyrimidine
Electronic Effects Electron-donating (methoxy) Electron-neutral (methyl) and withdrawing (-CF₃) Electron-withdrawing (thiazole sulfur)
Lipophilicity (Estimated logP) Moderate (~2.8) High (~3.5) Variable (depends on substituents)

Substituent-Driven Pharmacological Implications

A. R1 Substituent (4-Methoxyphenyl vs. 4-Methylphenyl)
  • Methoxy (-OCH₃) : Enhances solubility via polar interactions and hydrogen bonding. May improve target engagement in hydrophilic environments .
  • Methyl (-CH₃) : Increases lipophilicity and metabolic stability but reduces electronic modulation. The trifluoromethyl (-CF₃) group in the analog further enhances stability and resistance to oxidative metabolism .
B. R2 Group (Thiophene vs. Trifluoromethylphenyl)
  • Sulfur may participate in hydrophobic interactions.
  • Its strong electron-withdrawing nature may alter binding kinetics .
C. Core Heterocycle (Triazolo vs. Thiazolo)
  • Triazolo[4,5-d]pyrimidine : Nitrogen-rich structure promotes hydrogen bonding and charge-transfer interactions, advantageous for kinase inhibition.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions, including:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl/heteroaryl groups to the triazolopyrimidine core .
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for high solubility of intermediates .
  • Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) to accelerate coupling efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥95% purity .

Q. How is the compound structurally characterized in academic research?

Key spectroscopic techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the integration of aromatic protons (e.g., thiophene, methoxyphenyl) and piperazine methylene groups .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm1^{-1}) and triazole (C=N, ~1500 cm1^{-1}) functional groups .

Q. What in vitro assays are recommended for initial biological activity assessment?

Standard screening protocols include:

  • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial testing : Broth microdilution assay (MIC values) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) to identify mechanistic targets .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action against cancer-related targets?

  • Target selection : Prioritize kinases (e.g., Aurora A) or DNA repair enzymes (e.g., PARP) based on structural homology with triazolopyrimidine inhibitors .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS3e) .
  • Validation : Compare binding poses with co-crystallized ligands (PDB IDs: 1MQB, 3L3M) and validate via mutagenesis assays .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Substituent analysis : Compare analogs with varied substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to assess electronic effects on target binding .
  • Data normalization : Control for assay variability (e.g., cell passage number, serum batch) using reference compounds like doxorubicin or cisplatin .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency and selectivity .

Q. How to design structure-activity relationship (SAR) studies to optimize pharmacological properties?

  • Key modifications :

    Substituent Impact Reference
    Thiophene-2-ylEnhances π-π stacking with hydrophobic kinase pockets
    4-MethoxyphenylImproves solubility via H-bonding with solvent
    Piperazine linkerModulates conformational flexibility and bioavailability
  • Experimental workflow :

    • Synthesize derivatives with targeted substitutions.
    • Test in vitro activity and ADME (absorption, distribution, metabolism, excretion) properties.
    • Use QSAR models to predict toxicity and optimize lead compounds .

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